1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride
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Overview
Description
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the 4-chlorophenyl group:
Formation of the piperazine moiety: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Final coupling: The synthesized 1,2,4-oxadiazole and piperazine intermediates are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This includes the use of efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: This compound is structurally similar but lacks the 1,2,4-oxadiazole ring.
1-(4-Chlorophenyl)piperazine hydrochloride: Similar to the above compound but with the chlorine atom in a different position.
1-(2-Chlorophenyl)piperazine hydrochloride: Another structural isomer with the chlorine atom in the ortho position.
Uniqueness
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13ClN4O |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN4O/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |
InChI Key |
JSUGHTIRFNMJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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